2-(difluoromethoxy)-2,2-difluoroacetic acid
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Overview
Description
2-(difluoromethoxy)-2,2-difluoroacetic acid (CHF2OCF2CO2H) is a fluorinated organic compound identified as a metabolite of enflurane, an inhalation anesthetic . It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two fluorine atoms replacing hydrogen atoms on the alpha carbon .
Preparation Methods
The preparation of difluoromethoxydifluoroacetic acid involves several synthetic routes. One method includes the oxidative dehalogenation of enflurane (CHF2OCF2CHCIF) catalyzed by cytochrome P-450 in the presence of NADPH and O2 .
Chemical Reactions Analysis
2-(difluoromethoxy)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(difluoromethoxy)-2,2-difluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of difluoromethoxydifluoroacetic acid involves its formation through the oxidative dehalogenation of enflurane catalyzed by cytochrome P-450 . This reaction requires NADPH and O2 and results in the cleavage of the C-H bonds in enflurane, leading to the formation of difluoromethoxydifluoroacetic acid, chloride, and fluoride ions .
Comparison with Similar Compounds
2-(difluoromethoxy)-2,2-difluoroacetic acid can be compared with other fluorinated carboxylic acids such as:
Difluoroacetic acid (CHF2COOH): A structural analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid (CF3COOH): Contains three fluorine atoms on the alpha carbon, making it more acidic and hydrophobic compared to difluoromethoxydifluoroacetic acid.
The uniqueness of difluoromethoxydifluoroacetic acid lies in its specific structure and formation as a metabolite of enflurane, which provides insights into the metabolic pathways and potential toxicological effects of fluorinated anesthetics .
Properties
CAS No. |
75780-06-2 |
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Molecular Formula |
C3H2F4O3 |
Molecular Weight |
162.04 g/mol |
IUPAC Name |
2-(difluoromethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(5)10-3(6,7)1(8)9/h2H,(H,8,9) |
InChI Key |
ULBQFKMBPFATJA-UHFFFAOYSA-N |
SMILES |
C(OC(C(=O)O)(F)F)(F)F |
Canonical SMILES |
C(OC(C(=O)O)(F)F)(F)F |
75780-06-2 | |
Synonyms |
2-DFM-DFA 2-difluoromethoxy-2,2-difluoroacetic acid difluoromethoxydifluoroacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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